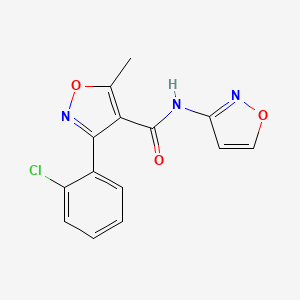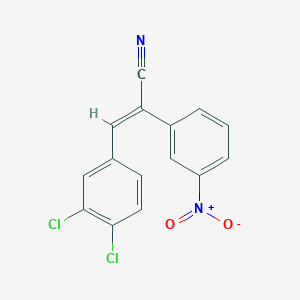![molecular formula C14H15BrN2OS B4605107 2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4605107.png)
2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine
概要
説明
2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a 2-(4-bromo-2,6-dimethylphenoxy)ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2,6-dimethylphenol, which is then reacted with ethylene oxide to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol. This intermediate is subsequently converted to 2-(4-bromo-2,6-dimethylphenoxy)ethyl bromide using phosphorus tribromide. The final step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)ethyl bromide with 2-mercaptopyrimidine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[2-(4-bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-2,2-diphenylbutyric acid
Uniqueness
2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine is unique due to its specific combination of a pyrimidine ring with a 2-(4-bromo-2,6-dimethylphenoxy)ethylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[2-(4-bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-10-8-12(15)9-11(2)13(10)18-6-7-19-14-16-4-3-5-17-14/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSRNWZXQVOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-3-(1-piperidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4605028.png)


![N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4605045.png)

![2-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4605060.png)
![ethyl 1-{N-[(4-methylphenyl)sulfonyl]-beta-alanyl}piperidine-3-carboxylate](/img/structure/B4605066.png)
![N-(3-methoxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4605068.png)
![N-methyl-N-[(3-nitrophenyl)methyl]butan-1-amine](/img/structure/B4605071.png)
![2-{[(3-chlorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4605081.png)
![N-(2-chlorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4605092.png)
![5-(2-furyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4605099.png)

![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4605121.png)
